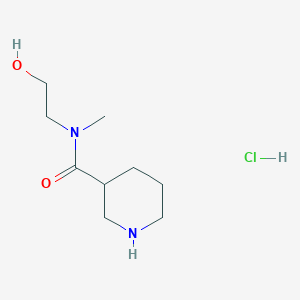

N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride

Vue d'ensemble

Description

N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been known to target noradrenergic systems in the brain .

Biochemical Pathways

Similar compounds have been found to affect the noradrenergic system in the brain .

Pharmacokinetics

Related compounds have been shown to have poor pharmacokinetics due to the formation of metabolites by n-dealkylation . Strategies such as deuteration of the methyl groups at metabolically active sites have been reported to improve the pharmacokinetics of these compounds .

Result of Action

Related compounds have been shown to destroy noradrenergic nerve terminals, leading to a rapid and long-lasting loss of noradrenaline .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride. For instance, drug substances are susceptible to degradation on exposure to different environmental factors such as high humidity and temperature . The degradation is also triggered by chemical reactions such as oxidation, reduction, hydrolysis, and racemization .

Activité Biologique

N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride, a compound with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of approximately 222.71 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with hydroxyethyl and methyl substituents. Its structure suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 222.71 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 1220028-27-2 |

| Classification | Irritant |

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing CNS activity. While specific studies detailing its exact biological effects remain limited, its structural similarity to other piperidine derivatives suggests various possible mechanisms:

- Receptor Binding : The compound may bind to specific receptors in the CNS, modulating neurotransmitter release.

- Enzyme Interaction : It may affect enzyme activities related to neurotransmitter metabolism.

Pharmacological Potential

Preliminary data suggest that this compound exhibits biological activity relevant to several therapeutic areas:

- Antimicrobial Properties : Similar compounds have shown potential against various pathogens.

- Anticancer Activity : Research on related piperidine derivatives indicates possible efficacy in cancer treatment by promoting apoptosis in cancer cells.

- CNS Effects : Initial studies suggest it may modulate CNS activity, although further investigation is necessary.

Case Studies and Research Findings

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyl-3-piperidinecarboxamide hydrochloride | C₉H₁₉ClN₂O₂ | Lacks hydroxyl group; primarily used as a solvent |

| N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride | C₉H₁₉ClN₂O₂ | Variation in piperidine position; differing bioactivity |

| N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide | C₁₃H₁₉ClN₂O₂ | Contains phenyl group; alters lipophilicity |

Applications De Recherche Scientifique

Chemical Synthesis

N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride serves as a crucial building block in organic chemistry. Its unique structure allows for various chemical modifications, facilitating the synthesis of more complex organic molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyethyl group can be oxidized to a carbonyl | Potassium permanganate, chromium trioxide |

| Reduction | Carbonyl can be reduced back to hydroxyethyl | Sodium borohydride, lithium aluminum hydride |

| Substitution | Ethyl group can be replaced with other groups | Alkyl or aryl halides with a base |

Biological Research

The compound exhibits notable pharmacological potential, influencing enzyme activity and receptor binding. Preliminary studies suggest its ability to interact with neurotransmitter systems, indicating potential therapeutic applications.

Case Study: Anti-Cancer Activity

Research on HepG2 liver cancer cells showed that this compound induces apoptosis by inhibiting kinases such as VEGFR-2 and ERK-2. This multi-target approach highlights its potential in cancer treatment strategies.

Case Study: Neurotransmitter Interaction

Another study indicated that the compound displays moderate to high affinities for dopamine and norepinephrine transporters. This suggests its potential use in treating mood disorders and neurological conditions.

Medicinal Applications

The compound is being explored for its therapeutic applications in drug development. Its structural features allow for modifications aimed at enhancing efficacy against various diseases. Ongoing research focuses on understanding its mechanism of action and optimizing pharmacological properties.

Industrial Applications

In industrial contexts, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing other chemical products underscores its importance in commercial applications.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Mechanism : Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .

-

The hydroxyethyl group remains stable under these conditions due to its ether-like resistance to hydrolysis.

Nucleophilic Substitution at the Hydroxyethyl Group

The hydroxyethyl substituent participates in nucleophilic substitutions, particularly with alkyl halides or acylating agents.

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-N-(2-methoxyethyl) derivative | 55–65% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated hydroxyethyl derivative | 70–80% |

-

Key Insight : The hydroxyl group’s nucleophilicity is enhanced by deprotonation under basic conditions (e.g., K₂CO₃).

-

Steric hindrance from the piperidine ring slows reactivity compared to linear amines .

Reduction and Oxidation Reactions

The piperidine ring and carboxamide group exhibit redox activity.

Reduction of the Carboxamide

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 hrs | N-Methyl-3-piperidinemethanol | 80–90% | |

| BH₃·THF | Reflux, 8 hrs | Secondary amine derivative | 65–75% |

-

Mechanism : LiAlH₄ reduces the carboxamide to a primary alcohol via a two-step process (amide → iminium ion → alcohol) .

Oxidation of the Piperidine Ring

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 50°C, 3 hrs | Pyridine N-oxide derivative | 40–50% | |

| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | Epoxidized side products | 30–40% |

Palladium-Catalyzed Cross-Coupling Reactions

The carboxamide group enables participation in C–N bond-forming reactions.

-

Ligand Effects : Bulky ligands like XPhos suppress β-hydride elimination, improving yields .

-

The hydroxyethyl group remains inert under these conditions .

Acid-Base Reactions

The compound’s pKa values dictate its protonation behavior:

-

Piperidine nitrogen : pKa ≈ 10.2 (protonated in physiological conditions) .

-

Hydroxyethyl group : pKa ≈ 15 (weakly acidic, deprotonated only under strong bases) .

Cyclization and Rearrangement

Intramolecular aza-Michael reactions form fused heterocycles:

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| TBAF (base) | THF, RT, 24 hrs | Hexahydropyrrolo[1,2-a]piperidine | 50–60% |

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(5-6-12)9(13)8-3-2-4-10-7-8;/h8,10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDYIUXZESLHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.